(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
Description
The compound “(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone” features a pyrrolo[1,2-a]quinoxaline core, a bicyclic system known for its pharmacological relevance in medicinal chemistry. Key structural attributes include:
- Trifluoromethyl group at position 7 of the quinoxaline ring, which enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of CF₃ .
- 4-Methoxyphenyl methanone substituent at position 5, contributing to π-π stacking interactions and modulating solubility through the methoxy group’s electron-donating effects.
Properties
IUPAC Name |
(4-methoxyphenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-27-16-7-4-13(5-8-16)19(26)25-12-15-3-2-10-24(15)17-9-6-14(11-18(17)25)20(21,22)23/h4-9,11,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZMRXARAHIGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a synthetic derivative with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 436.39 g/mol
- InChI Key : NJRMIWRVUCWVGI-UHFFFAOYSA-N
Research indicates that the trifluoromethyl group significantly enhances the compound's biological activity through:
- Electrophilic interactions : The electronegative fluorine atoms facilitate interactions with biological macromolecules.
- Hydrogen bonding : The presence of the methoxyphenyl group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Anticancer Activity
Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly:
- MCF-7 (breast cancer) : IC50 values indicate significant inhibition of cell proliferation.
- Hek293 (human embryonic kidney) : Moderate cytotoxicity observed.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 12.5 | High |
| Hek293 | 25.0 | Moderate |
Anti-inflammatory Effects
The compound has demonstrated the ability to inhibit key enzymes involved in inflammatory pathways:
- Cyclooxygenase-2 (COX-2) : Moderate inhibition observed, which may contribute to anti-inflammatory properties.
- Lipoxygenases (LOX-5 and LOX-15) : Similar moderate inhibitory effects noted.
Study 1: In vitro Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293 cells. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to apoptosis induction, as evidenced by increased annexin V staining in treated cells.
Study 2: Enzyme Inhibition Analysis
Another investigation focused on the compound's ability to inhibit COX-2 and LOX enzymes. The results revealed:
- COX-2 Inhibition : IC50 = 18 µM
- LOX Inhibition : IC50 values ranged from 20 to 30 µM depending on the isoform.
These findings suggest potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects
Trifluoromethyl (CF₃) vs. Methoxy (OMe):
- Methanone vs.
Physicochemical Properties
- Molecular Weight and Solubility: The morpholinosulfonyl derivative (518.54 g/mol) exhibits higher polarity and solubility, making it suitable for intravenous formulations, whereas the target compound (414.34 g/mol) balances lipophilicity for oral bioavailability .
Research Implications
- Drug Design: The target compound’s trifluoromethyl and methoxyphenyl groups position it as a lead for CNS disorders, whereas the morpholinosulfonyl analog () may target extracellular enzymes .
- Synthetic Feasibility: and highlight methods for introducing thiazolo-pyrimidine or triazole moieties, suggesting routes to diversify the pyrroloquinoxaline scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
